6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine
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Overview
Description
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine, also known as F-ara-A, is a synthetic purine nucleoside analog that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1960s and has since been the subject of numerous scientific investigations.
Scientific Research Applications
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound is a prodrug that is converted to the active metabolite, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, by cellular kinases. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Mechanism of Action
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is converted to 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP also inhibits ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This results in the depletion of intracellular deoxynucleotide triphosphate pools, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have radiosensitizing effects, making it a potential candidate for combination therapy with radiation.
Advantages and Limitations for Lab Experiments
One advantage of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is its broad spectrum of activity against a variety of cancer cell lines. Another advantage is its ability to induce apoptosis, which is a desirable effect for an anticancer agent. However, this compound has a number of limitations for lab experiments. It is a prodrug that requires cellular activation, which can make it difficult to study in vitro. This compound is also highly cytotoxic, which can make it difficult to use in animal studies.
Future Directions
Future research on 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine could focus on developing new synthetic methods to improve the yield and purity of the compound. Another direction for research could be to investigate the potential of this compound as a radiosensitizer in combination with radiation therapy. Additionally, research could focus on developing new prodrugs of this compound that are more easily activated in cells. Finally, research could investigate the potential of this compound as an immunomodulatory agent, as it has been shown to modulate the immune response.
Synthesis Methods
The synthesis of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine involves the reaction of 2-fluoro-2-deoxy-D-ribose with 6-chloropurine in the presence of a base to form 6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine. This intermediate is then treated with silver fluoride to form this compound. The overall yield of this synthesis method is approximately 30%.
properties
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSVZNYQTCFEON-AYQXTPAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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